Lipophilicity (XLogP3) Differentiation vs. Non-Methylated Benzothiazole Analog
The target compound exhibits a computed XLogP3 of 4.6, which is 0.7 log units higher than the des-methyl analog N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide (XLogP3 = 3.9) [1]. This difference corresponds to an approximately 5-fold increase in theoretical octanol-water partition coefficient, predicting substantially higher membrane permeability and potentially greater metabolic liability via CYP450 oxidation [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (CID 4623401) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide (CID 673613): XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = +0.7 (approx. 5× higher theoretical partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.7 log unit increase in XLogP3 can significantly alter passive membrane permeability and tissue distribution profiles, making the target compound a distinct tool for probing lipophilicity-dependent pharmacology in benzothiazole series.
- [1] PubChem Computed Properties: CID 4623401 (XLogP3 4.6) vs CID 673613 (XLogP3 3.9). National Center for Biotechnology Information (2025). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
